Ald-benzoylamide-PEG4-CH2 acid

PROTAC design linker length optimization ternary complex geometry

Ald-benzoylamide-PEG4-CH2 acid (CAS 1309460-27-2) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker featuring an aldehyde-functionalized benzoylamide group at one terminus and a carboxylic acid group at the other, separated by a tetra-ethylene glycol (PEG4) spacer. The compound has a molecular formula of C19H27NO8 and a molecular weight of 397.42 g/mol.

Molecular Formula C18H25NO8
Molecular Weight 383.4 g/mol
Cat. No. B8115860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-benzoylamide-PEG4-CH2 acid
Molecular FormulaC18H25NO8
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C18H25NO8/c20-13-15-1-3-16(4-2-15)18(23)19-5-6-24-7-8-25-9-10-26-11-12-27-14-17(21)22/h1-4,13H,5-12,14H2,(H,19,23)(H,21,22)
InChIKeyZXVZWWUWQFKBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-benzoylamide-PEG4-CH2 Acid: A Heterobifunctional PEG4 Linker for ADC and PROTAC Conjugation


Ald-benzoylamide-PEG4-CH2 acid (CAS 1309460-27-2) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker featuring an aldehyde-functionalized benzoylamide group at one terminus and a carboxylic acid group at the other, separated by a tetra-ethylene glycol (PEG4) spacer . The compound has a molecular formula of C19H27NO8 and a molecular weight of 397.42 g/mol [1]. As a non-cleavable linker, it is specifically designed for bioconjugation applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the PEG4 spacer provides a defined 4-unit oligomeric backbone that balances solubility enhancement with optimal spacing for ternary complex formation [2].

Why Ald-benzoylamide-PEG4-CH2 Acid Cannot Be Substituted with Other PEG-Based Linkers


PEG linkers are not interchangeable components in ADC and PROTAC design because linker length, terminal functionality, and backbone composition directly govern ternary complex geometry, degradation efficiency, and pharmacokinetic behavior. Literature reports indicate that PEG chain length systematically affects solubility, cell permeability, and target degradation efficiency in PROTACs, with discrete increments of approximately 3.5 Å per ethylene oxide unit altering the conformational ensemble available to the E3 ligase-target protein complex [1]. Among monodisperse PEG oligomers, PEG4 represents a structurally validated midpoint between the near-rigid constraint of PEG2 and the extended flexibility of PEG6-PEG8, making it suitable for buried or sterically congested binding pockets where longer linkers may entropically collapse or shield membrane translocation [2]. Furthermore, the aldehyde-benzoylamide terminus in this compound enables oxime/hydrazone ligation chemistry that is mechanistically distinct from maleimide-thiol or NHS-amine coupling, providing a different kinetic and reversibility profile that cannot be replicated by alternative reactive handles . Generic substitution without accounting for these variables risks compromising conjugate assembly efficiency, ternary complex cooperativity, and ultimately degradation potency.

Quantitative Differentiation of Ald-benzoylamide-PEG4-CH2 Acid: Evidence-Based Procurement Guide


PEG4 Spacer Length: Optimized Conformational Span Between PEG2 and PEG6 Linkers

The PEG4 spacer in Ald-benzoylamide-PEG4-CH2 acid provides a discrete end-to-end distance that occupies the empirically validated sweet spot between shorter (PEG2) and longer (PEG6/PEG8) homologues for PROTAC ternary complex formation. In systematic PROTAC optimization campaigns, PEG4 linkers confer a near-rigid span specifically useful for buried or sterically congested pockets where longer linkers risk entropic collapse or membrane translocation shielding [1]. This 4-unit oligomer adds sufficient separation distance to span inter-pocket distances while preserving the constrained rotational freedom necessary for productive ubiquitination, a balance that PEG2 (insufficient reach) and PEG6 (excessive conformational entropy) may fail to achieve in certain target-ligase pairs [1].

PROTAC design linker length optimization ternary complex geometry

Benzaldehyde-Carboxylic Acid Dual Functionality Enables Orthogonal Conjugation Chemistry

Ald-benzoylamide-PEG4-CH2 acid provides two chemically orthogonal reactive groups on a single PEG4 scaffold: a benzaldehyde moiety (via the 4-formylphenyl group) reactive with hydrazides and aminooxy groups to form hydrazone or oxime linkages, and a terminal carboxylic acid capable of amide coupling with primary amines in the presence of activators such as EDC or HATU . This orthogonal reactivity contrasts with single-functionality linkers such as m-PEG4-CH2-acid (carboxylic acid only) or Ald-Ph-PEG4-amine (aldehyde/amine), which require additional synthetic steps to achieve sequential bioconjugation workflows [1].

bioconjugation orthogonal chemistry ADC linker

Molecular Weight and Purity Advantage Over PEG2 and PEG3 Homologues

Ald-benzoylamide-PEG4-CH2 acid (MW 397.42 g/mol) offers a 35% higher molecular weight than its PEG2 counterpart (Ald-benzoylamide-PEG2-CH2 acid, MW 295.29 g/mol) and a 17% increase over the PEG3 variant (Ald-benzoylamide-PEG3-CH2 acid, MW approximately 339 g/mol), while maintaining comparable purity specifications (≥95%) across the homologous series . In PROTAC design, molecular weight directly influences polar surface area, solubility, and ultimately the oral absorption window; PEG4 sits below the empirical threshold (~500 Da for the linker component alone) where further chain extension (PEG6, PEG8) begins to compromise membrane permeability [1].

PROTAC linker molecular weight monodisperse PEG

Non-Cleavable Linker Architecture for Stable ADC Payload Retention

Ald-benzoylamide-PEG4-CH2 acid is classified as a non-cleavable (non-degradable) ADC linker, meaning that it does not contain an engineered cleavage site (e.g., disulfide, hydrazone, or protease-sensitive sequence) and instead relies on complete lysosomal degradation of the antibody component to release the active payload [1]. This mechanism contrasts with cleavable linkers such as SPDMB (a glutathione-cleavable ADC linker) or Mal-PEG4-Val-Ala-PAB (a cathepsin B-cleavable linker), which release payload via intracellular chemical or enzymatic triggers .

antibody-drug conjugate non-cleavable linker ADC stability

Ether Backbone Metabolic Stability vs. Ester-Containing PEG Linkers

The PEG4 ether backbone in Ald-benzoylamide-PEG4-CH2 acid is fundamentally resistant to hydrolytic and enzymatic cleavage under physiological conditions, in contrast to ester-containing PEG linkers which undergo predictable pH-dependent hydrolysis. The ether oxygen linkages (-CH2-CH2-O-) are essentially transparent to cellular enzymes and resistant to oxidative cleavage because only high-potential metal-oxo species, rare in the cytosol, can cleave ether bonds [1]. This contrasts with ester-based PEG linkers such as those incorporating carbonate esters or succinate linkages, which have been engineered specifically to reduce degradation time in hydrogel applications through hydrolytic cleavage [2]. In the free acid form, PEG-carboxylic acid compounds may undergo self-polymerization during storage unless maintained under anhydrous conditions or converted to the sodium salt form [3].

PEG linker stability metabolic degradation hydrolytic stability

Ald-benzoylamide-PEG4-CH2 Acid: Primary Research and Industrial Application Scenarios


PROTAC Library Synthesis Requiring PEG4-Optimized Spacer Length

In PROTAC development campaigns where linker length optimization is the primary experimental variable, Ald-benzoylamide-PEG4-CH2 acid serves as the PEG4-length scaffold in parallel screening libraries alongside PEG2, PEG3, PEG6, and PEG8 homologues. Because PEG4 provides a near-rigid span of approximately 14 Å that is particularly effective for buried or sterically congested target pockets, it represents an essential data point in systematic SAR studies aimed at identifying the optimal inter-ligand distance for ternary complex formation and productive ubiquitination [1].

ADC Development Requiring Non-Cleavable Linker with Orthogonal Conjugation Sites

For antibody-drug conjugates targeting antigens with robust internalization and high lysosomal protease expression, Ald-benzoylamide-PEG4-CH2 acid provides a non-cleavable linker architecture that minimizes premature payload release in circulation. The orthogonal benzaldehyde and carboxylic acid functionalities enable sequential conjugation of the antibody (via hydrazone/oxime formation at the aldehyde) followed by payload attachment (via amide coupling at the carboxylic acid), streamlining the synthetic workflow compared to single-functionality linkers that require intermediate protection steps .

Stepwise Bioconjugation for Dual-Functional Biomolecule Engineering

The dual orthogonal reactivity of Ald-benzoylamide-PEG4-CH2 acid enables sequential, site-specific modification of biomolecules without cross-reactivity or the need for protection/deprotection chemistry. The benzaldehyde group reacts selectively with hydrazide- or aminooxy-functionalized biomolecules under mild acidic conditions (pH 4.5-5.5 for hydrazone; pH 5-7 for oxime), after which the free carboxylic acid can be activated (e.g., with EDC/NHS) for subsequent coupling to amine-containing molecules . This stepwise capability is particularly valuable for constructing protein-drug conjugates, surface-functionalized nanoparticles, and multifunctional polymeric scaffolds where controlled, sequential attachment is required.

Hydrophilic Surface Functionalization of Nanoparticles and Biomaterials

The PEG4 spacer in Ald-benzoylamide-PEG4-CH2 acid provides a hydrophilic hydration shell that can be covalently anchored to nanoparticle surfaces via the carboxylic acid terminus, leaving the benzaldehyde group available for subsequent functionalization with targeting ligands or imaging agents. Compared to PEG2-functionalized surfaces, the PEG4 spacer offers enhanced colloidal stability and reduced non-specific protein adsorption due to its larger hydrodynamic radius; compared to PEG6-PEG8, PEG4 avoids excessive steric shielding that can impede ligand-receptor binding kinetics while maintaining sufficient hydrophilicity for aqueous dispersibility [1].

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